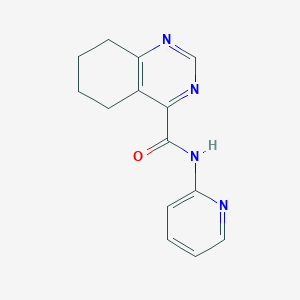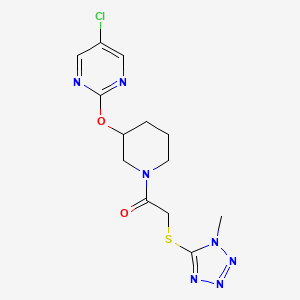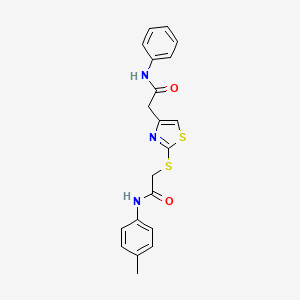
6-氯-3-(1-(2-甲氧基-2-苯乙酰基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-3-基)-4-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
由于复杂的结构,化合物6-氯-3-(1-(2-甲氧基-2-苯乙酰基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-3-基)-4-苯基喹啉-2(1H)-酮是各种合成和表征研究的主题。研究重点是合成类似的喹啉和吡唑啉衍生物,通过各种光谱方法和晶体学评估其结构,并确定其物理和化学性质。这些努力有助于了解该化合物的反应性和进一步应用的潜在修饰 (R. Prasath 等,2015; Z. Şahin 等,2011).
抗菌和抗肿瘤活性
几项研究合成了结构与指定化学物质相似的化合物,并研究了它们的生物活性。例如,喹啉-吡唑啉的衍生物对各种细菌和真菌菌株表现出显着的抗菌特性,表明在开发新的抗菌剂中具有潜在用途 (M. I. Ansari & S. Khan,2017)。此外,一些带有不同杂环部分的新型喹啉衍生物对一系列选定生物表现出中等活性,表明它们在治疗应用中的潜力 (Kamal M El-Gamal 等,2016)。还探索了抗肿瘤活性,其中 NH-吡唑啉衍生物对各种癌细胞系表现出显着作用,表明了开发新型抗癌药物的有希望的途径 (Alba Montoya 等,2014)。
抗氧化活性
对新型抗氧化剂的探索导致了喹啉衍生物的合成和评估,这些衍生物在该领域显示出潜力。专注于这些化合物的抗氧化特性的研究表明它们在需要氧化稳定性的药物制剂和其他应用中的效用 (Modather F Hussein 等,2016)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzoic acid and aniline. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, which is synthesized from 4-methoxyphenylhydrazine, ethyl acetoacetate, and benzaldehyde. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-chlorobenzoic acid", "aniline", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "benzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- React 2-chlorobenzoic acid with aniline in the presence of phosphorus oxychloride to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Purify the product by recrystallization.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid:", "- React 4-methoxyphenylhydrazine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and sodium bicarbonate to form 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.", "- Purify the product by column chromatography.", "Coupling of intermediates:", "- Dissolve 6-chloro-4-phenylquinolin-2(1H)-one and 1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in chloroform.", "- Add N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the reaction mixture.", "- Stir the reaction mixture at room temperature for several hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Purify the product by column chromatography.", "- Recrystallize the product from methanol/diethyl ether to obtain the final compound." ] } | |
| 391889-84-2 | |
分子式 |
C34H28ClN3O4 |
分子量 |
578.07 |
IUPAC 名称 |
6-chloro-3-[3-(4-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28ClN3O4/c1-41-25-16-13-21(14-17-25)29-20-28(37-38(29)34(40)32(42-2)23-11-7-4-8-12-23)31-30(22-9-5-3-6-10-22)26-19-24(35)15-18-27(26)36-33(31)39/h3-19,29,32H,20H2,1-2H3,(H,36,39) |
InChI 键 |
YAFPLTUSUNCSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)

![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)


![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

